

1-(2-Amino-5-chlorophenyl)-1-phenylethanol

structural analysis and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

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In-Depth Technical Guide: 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**, a molecule of interest in synthetic and medicinal chemistry. The document details its structural properties, including its IUPAC name and key identifiers. While experimental spectral data for this specific molecule is not readily available in public databases, this guide presents a thorough analysis based on spectral data of closely related analogs to predict its characteristic spectroscopic features. A putative synthesis protocol is also outlined. Due to the absence of published biological data, a hypothetical signaling pathway is proposed and visualized to stimulate further research into its potential pharmacological activities.

Chemical Identity and Properties

IUPAC Name: **1-(2-amino-5-chlorophenyl)-1-phenylethanol** [1]

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ ClNO	PubChem[1]
Molecular Weight	247.72 g/mol	PubChem[1]
CAS Number	3158-98-3	PubChem[1]
Canonical SMILES	CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O	PubChem[1]
InChI Key	SIGGISMALGOPAO- UHFFFAOYSA-N	PubChem[1]

Synonyms: 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol[1]

Structural Analysis (Predicted)

Direct experimental spectral data for **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** is not currently available in public repositories. The following sections provide a predicted analysis based on the known spectral characteristics of structurally similar compounds, including substituted 1-phenylethanols and other aminobenzophenone derivatives.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and chlorophenyl rings, the methyl group, the hydroxyl proton, and the amine protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale/Comparison
~1.8	Singlet	3H	-CH ₃	The methyl protons adjacent to a quaternary carbon typically appear as a singlet in this region.
~4.0-5.0	Broad Singlet	2H	-NH ₂	Amine protons often appear as a broad singlet and their chemical shift can vary with solvent and concentration.
~5.0	Singlet	1H	-OH	The hydroxyl proton signal is typically a singlet and its position is also dependent on solvent and concentration.
~6.7-7.5	Multiplet	8H	Aromatic Protons	The protons on both the phenyl and the 2-amino-5-chlorophenyl rings will produce a complex multiplet in the aromatic region. The substitution pattern will

influence the specific splitting patterns.

Predicted ^{13}C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale/Comparison
~25-30	$-\text{CH}_3$	The methyl carbon is expected in the aliphatic region.
~75-80	C-OH (quaternary)	The carbon atom bearing the hydroxyl and phenyl groups is a quaternary carbon and will appear in this region.
~115-150	Aromatic Carbons	The twelve aromatic carbons will give rise to a series of signals in this range. The carbons attached to the nitrogen and chlorine atoms will have their chemical shifts influenced by the electronegativity of these atoms.

Predicted FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400-3500	O-H	Stretching (alcohol)
3300-3400	N-H	Stretching (amine)
3000-3100	C-H	Aromatic Stretching
2850-2950	C-H	Aliphatic Stretching
1600-1650	C=C	Aromatic Ring Stretching
1050-1150	C-O	Stretching (alcohol)
1000-1100	C-Cl	Stretching

Predicted Mass Spectrometry Data

In a mass spectrum, **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** would be expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions.

Predicted m/z	Fragment Ion
247/249	[M] ⁺ (Molecular ion with isotopic pattern for Chlorine)
232	[M - CH ₃] ⁺
229	[M - H ₂ O] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

As no specific experimental data for the target molecule is available, this section provides generalized protocols for the types of analyses that would be conducted for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Synthesis Protocol (Putative)

A plausible synthesis for **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** would involve the Grignard reaction between a protected 2-amino-5-chlorobenzophenone and methylmagnesium bromide.

Protection of the Amine Group

The amino group of 2-amino-5-chlorobenzophenone needs to be protected to prevent it from reacting with the Grignard reagent. A common protecting group for anilines is the acetyl group.

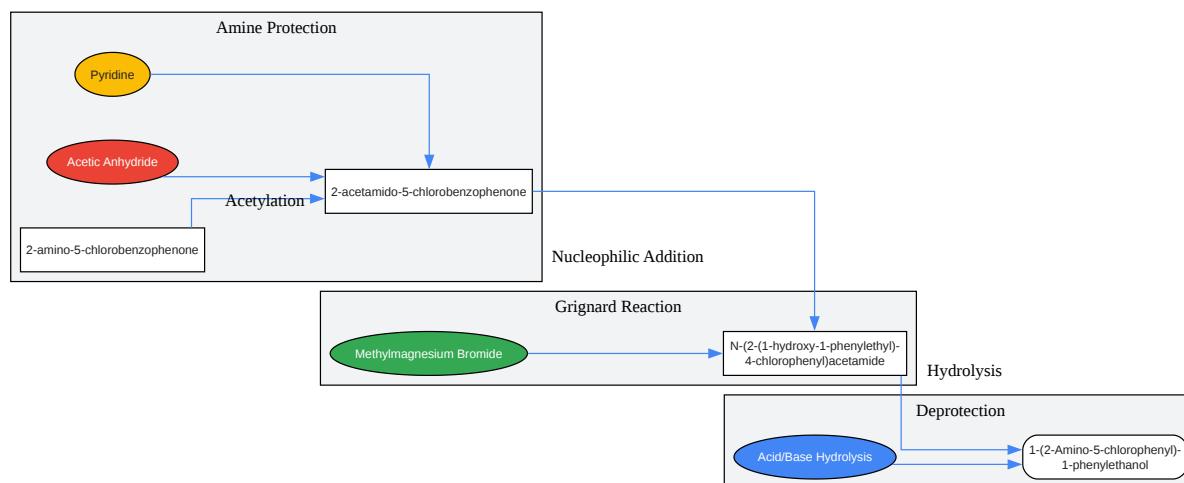
- Reaction: 2-amino-5-chlorobenzophenone is reacted with acetic anhydride in the presence of a base like pyridine to form 2-acetamido-5-chlorobenzophenone.

Grignard Reaction

- Reagents: 2-acetamido-5-chlorobenzophenone and methylmagnesium bromide (Grignard reagent).
- Procedure:
 - Dissolve the protected benzophenone in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add a solution of methylmagnesium bromide in ether to the cooled solution with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Deprotection of the Amine Group

- Procedure: The resulting N-(2-(1-hydroxy-1-phenylethyl)-4-chlorophenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the final product, **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**.



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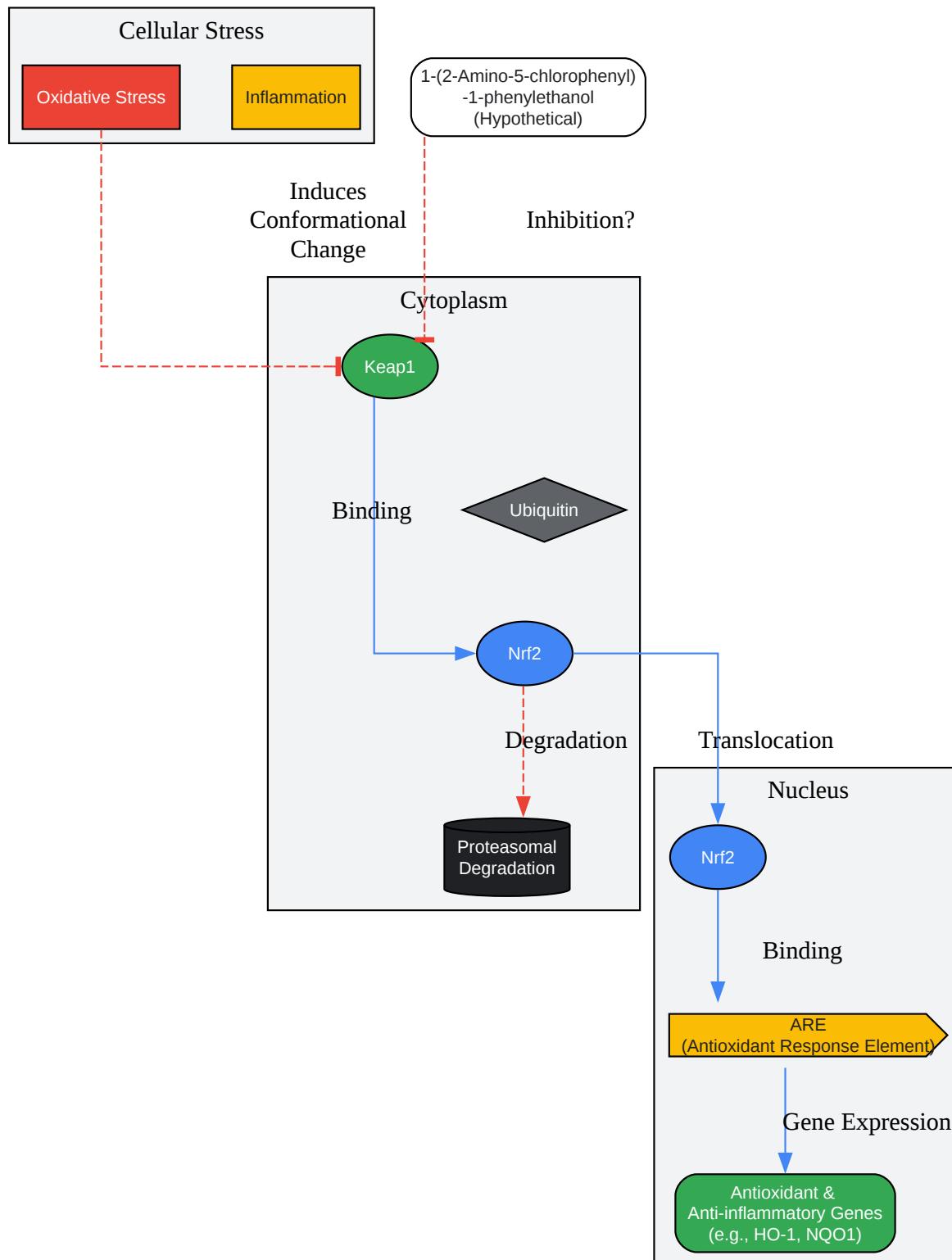
Caption: Putative synthesis workflow for **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**.

Potential Signaling Pathway and Biological Activity (Hypothetical)

Given that structurally related aminobenzophenones are precursors to benzodiazepines, which act on the GABA-A receptor, it is plausible that **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**

could exhibit some activity within the central nervous system. A hypothetical mechanism could involve the modulation of signaling pathways related to neuronal excitability or inflammation.

One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of cellular defense against oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases.



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Caption: Hypothetical modulation of the Nrf2 signaling pathway.

In this hypothetical scenario, **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** could potentially inhibit Keap1, a repressor of Nrf2. This would lead to the stabilization and nuclear translocation of Nrf2, followed by the transcription of antioxidant and anti-inflammatory genes. This could be a potential avenue for therapeutic intervention in neuroinflammatory or neurodegenerative conditions. It is crucial to emphasize that this is a speculative pathway and requires experimental validation.

Conclusion

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a compound with a well-defined chemical structure. While a complete experimental characterization is not yet publicly available, this guide provides a robust predicted structural analysis based on established spectroscopic principles and data from analogous compounds. The outlined synthesis protocol offers a viable route for its preparation. The proposed involvement in the Nrf2 signaling pathway is a hypothesis designed to encourage further investigation into the potential biological activities of this molecule. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential therapeutic applications of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**.

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References

- 1. 1-(2-Amino-5-chlorophenyl)-1-phenylethanol | C14H14CINO | CID 102944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-Amino-5-chlorophenyl)-1-phenylethanol structural analysis and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137709#1-2-amino-5-chlorophenyl-1-phenylethanol-structural-analysis-and-iupac-name>]

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